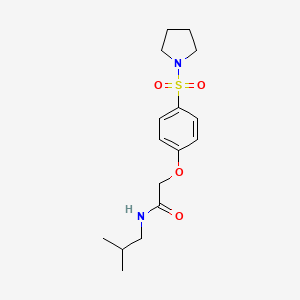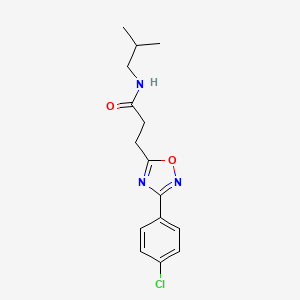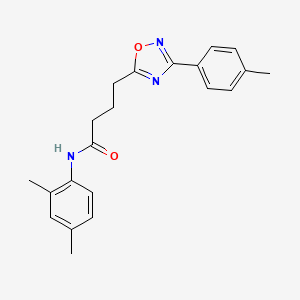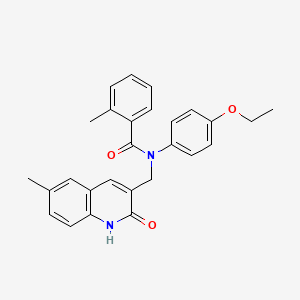
N-isobutyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Compound X is a selective antagonist of a specific receptor in the brain, which makes it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
Compound X acts as a selective antagonist of a specific receptor in the brain, known as the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, compound X can modulate the activity of glutamate, an excitatory neurotransmitter, and improve cognitive function.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in animal models. Studies have shown that compound X can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity. Compound X can also reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments. It is highly selective for the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. Compound X is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, compound X has several limitations for lab experiments. It is relatively expensive and requires specialized equipment and expertise for synthesis. It also has poor solubility in water, which can limit its bioavailability and efficacy in animal models.
Orientations Futures
There are several future directions for the study of compound X. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as depression and anxiety. Another direction is to optimize the synthesis method to improve the yield and reduce the cost of production. Additionally, further studies are needed to elucidate the long-term effects and potential side effects of compound X in animal models and humans. Overall, compound X has significant potential as a therapeutic agent for various neurological disorders, and further research is warranted to fully explore its therapeutic potential.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-nitrophenol with isobutylamine to form N-isobutyl-4-nitrophenylamine. The second step involves the reduction of N-isobutyl-4-nitrophenylamine using hydrogen gas and a catalyst to form N-isobutyl-4-aminophenol. The third step involves the reaction of N-isobutyl-4-aminophenol with 4-(pyrrolidin-1-ylsulfonyl)chloride to form N-isobutyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Compound X acts as a selective antagonist of a specific receptor in the brain, which makes it a promising candidate for the treatment of these disorders. Studies have shown that compound X can improve cognitive function, reduce motor deficits, and alleviate symptoms of schizophrenia in animal models.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(2)11-17-16(19)12-22-14-5-7-15(8-6-14)23(20,21)18-9-3-4-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOJBVFRTSQECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)



![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)

![6-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7720973.png)

